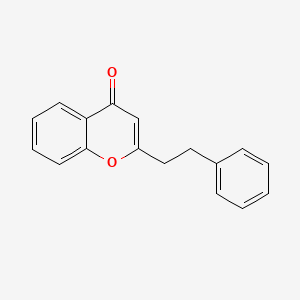

2-(2-Phenylethyl)chromone

Description

Significance within Natural Product Chemistry and Medicinal Science

2-(2-Phenylethyl)chromones (PECs) are recognized as key constituents of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria and Gyrinops genera. researchgate.netnih.gov Their presence is a primary determinant of the quality and aroma of agarwood, a material with a long history of use in traditional medicine and as incense. researchgate.netmdpi.comfrontiersin.org

In medicinal science, PECs have emerged as a focal point of research due to their wide range of biological activities. mdpi.comresearchgate.net These compounds and their derivatives have been investigated for various potential therapeutic applications, contributing to their status as important lead compounds in drug discovery. researchgate.netnih.gov The diverse pharmacological properties exhibited by PECs underscore their significance in the search for new bioactive molecules. researchgate.netnih.gov

Historical Context of Research on 2-(2-Phenylethyl)chromones

Research interest in 2-(2-phenylethyl)chromones can be traced back to studies on the chemical composition of agarwood. tandfonline.com For centuries, agarwood has been utilized in traditional Chinese, Ayurvedic, and Arab medicine. researchgate.net The scientific exploration to identify the active chemical constituents responsible for its fragrance and medicinal properties led to the isolation and characterization of PECs. researchgate.nettandfonline.com Early investigations focused on elucidating the structures of these compounds from their natural sources. tandfonline.com Over time, the research has expanded from simple isolation to include the synthesis of PECs and their derivatives, as well as in-depth evaluations of their biological activities. nih.gov A review of studies from January 1976 to September 2021 highlights the continuous and evolving research landscape surrounding these compounds. researchgate.netnih.gov

Scope and Research Focus of 2-(2-Phenylethyl)chromone Studies

The study of 2-(2-phenylethyl)chromones is a multifaceted field that encompasses several key areas of research:

Phytochemistry: A significant portion of research involves the isolation and structural elucidation of new and known PECs from various natural sources, primarily different species of Aquilaria and Gyrinops. nih.govbiocrick.comdoaj.org This includes the characterization of monomers, dimers, and hybrids with other natural products like sesquiterpenes. biocrick.commdpi.comnih.gov

Chemical Synthesis: As the interest in their biological activities grows, researchers are developing improved synthetic methods to produce PECs and their analogues. nih.gov This allows for the creation of compound libraries for structure-activity relationship (SAR) studies.

Biological Activity Evaluation: A major focus of current research is the investigation of the diverse biological properties of PECs. researchgate.netresearchgate.net These studies have revealed a broad spectrum of activities, as detailed in the table below.

Quality Control of Agarwood: Since PECs are considered key chemical markers for the quality of agarwood, research is also directed towards developing analytical methods for their identification and quantification in agarwood products. researchgate.netfrontiersin.org

The following table summarizes some of the key research findings on the biological activities of various 2-(2-phenylethyl)chromone derivatives.

| Derivative/Compound | Biological Activity Investigated | Research Finding | Source |

| 5-hydroxy-2-(2-phenylethyl)chromone | Neuroprotective | Showed significant neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cells. | acs.orgnih.gov |

| 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (B12373191) | Neuroprotective | Exhibited significant neuroprotective activity against glutamate-induced neurotoxicity. | acs.orgnih.gov |

| Aquisinenins G–I (hybrids) | Anti-inflammatory, Neuroprotective, Cytotoxic | Compound 1 inhibited nitric oxide production. Compounds 1 and 3 showed neuroprotective effects. Compounds 2 and 3 displayed cytotoxicity against human cancer cell lines. | mdpi.comnih.gov |

| Aquichromones A-E | Anti-inflammatory | Compounds 4 and 5 demonstrated significant dose-dependent anti-inflammatory activity. | nih.gov |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Cytotoxic | Showed moderate cytotoxicity against human tumor cell lines. | nih.gov |

| 7-methoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Inhibited NF-κB activation and suppressed LPS-induced NO production in macrophages. | mdpi.com |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Inhibited NF-κB activation and suppressed LPS-induced NO production in macrophages. | mdpi.com |

| Various derivatives | Acetylcholinesterase (AChE) inhibitory | Some dimeric and monomeric PECs exhibited weak to moderate AChE inhibitory activity. | researchgate.netbiocrick.com |

| Various derivatives | α-Glucosidase inhibitory | Some PEC derivatives showed significant α-glucosidase inhibitory activity. | biocrick.comtandfonline.com |

| Various derivatives | Antibacterial | Certain derivatives showed significant activity against Staphylococcus aureus and MRSA. | researchgate.net |

This structured approach to research continues to unveil the chemical diversity and therapeutic potential of the 2-(2-phenylethyl)chromone family of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNWFQJBFLELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210818 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61828-53-3 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61828-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061828533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Occurrence and Biogeographical Distribution of 2 2 Phenylethyl Chromones

Principal Natural Sources of 2-(2-Phenylethyl)chromone

The formation and accumulation of 2-(2-phenylethyl)chromones are intrinsically linked to the production of agarwood, a valuable aromatic resin. This process occurs in response to various stressors, such as physical injury or microbial infection, in a select group of trees.

The genus Aquilaria is the most prominent and well-documented source of 2-(2-phenylethyl)chromones nih.govfrontiersin.org. These compounds are characteristic chemical constituents of the agarwood resin produced by these trees frontiersin.org. Various species within this genus are known to produce PECs, with research highlighting several key members:

Aquilaria sinensis : Endemic to China, this species is a significant source of agarwood and has been the subject of extensive research regarding its 2-(2-phenylethyl)chromone content. Studies have isolated numerous PEC derivatives from A. sinensis, which are considered crucial for the quality and fragrance of its agarwood frontiersin.orgmdpi.comnih.govresearchgate.net.

Aquilaria malaccensis : Another primary source of commercial agarwood, A. malaccensis is known to produce a complex mixture of secondary metabolites, including a variety of 2-(2-phenylethyl)chromones.

Aquilaria crassna : Cultivated in Southeast Asia, agarwood from A. crassna has been analyzed to reveal a rich profile of PECs, whose composition changes depending on the duration of resin induction.

The resinous heartwood of these species, formed as a defense mechanism, is the primary location where 2-(2-phenylethyl)chromones are biosynthesized and accumulated mdpi.com.

Closely related to Aquilaria, the genus Gyrinops is another member of the Thymelaeaceae family recognized for its ability to produce agarwood and, consequently, 2-(2-phenylethyl)chromones frontiersin.orgmdpi.comnih.gov. The chemical constituents of the resin from Gyrinops are similar to those found in Aquilaria, solidifying its status as a principal source of these compounds nih.gov.

Research on Gyrinops salicifolia , an endemic species from Papua New Guinea, has led to the isolation of several 2-(2-phenylethyl)chromone derivatives nih.gov. The chemical similarity of the resins suggests that Gyrinops species can be considered commercial sources of agarwood rich in these characteristic chromones nih.gov.

While the vast majority of research identifies Aquilaria and Gyrinops as the exclusive significant natural sources of 2-(2-phenylethyl)chromones, some literature suggests their presence in a "few" other plant species nih.gov. However, detailed studies confirming other principal botanical sources outside of the agarwood-producing genera in the Thymelaeaceae family are scarce. The current body of scientific evidence firmly establishes that the primary occurrence and biogeographical distribution of these compounds are confined to agarwood-producing trees.

Factors Influencing 2-(2-Phenylethyl)chromone Content in Plant Sources

The concentration and specific profile of 2-(2-phenylethyl)chromones in agarwood are not uniform. They are influenced by a combination of genetic and external factors, including the specific tree species and the nature of the induction stimulus that triggers the resin formation.

Significant variations in the content of 2-(2-phenylethyl)chromones exist between different species and even among different genetic varieties or germplasms within the same species mdpi.commdpi.com. A notable example is the comparison between ordinary Aquilaria sinensis and a special grade known as "Qi-Nan" agarwood. Research has shown that the levels of specific PECs in Qi-Nan agarwood can be dramatically higher than in ordinary varieties mdpi.com.

| Compound | Relative Abundance (Qi-Nan vs. Ordinary Agarwood) |

|---|---|

| 2-(2-Phenylethyl)chromone | 170 times higher in Qi-Nan |

| 2-[2-(4'-Methoxyphenyl)ethyl]chromone | 420 times higher in Qi-Nan |

These genetic differences are considered a key factor in determining the final quality and chemical profile of the resulting agarwood mdpi.commdpi.com.

Since agarwood formation is a response to injury, various artificial induction techniques have been developed to stimulate the production of resin and its associated 2-(2-phenylethyl)chromones. The method and duration of induction critically affect the yield and chemical composition of these compounds mdpi.com.

Artificial Holing: This common physical wounding technique has been shown to be effective in stimulating the production of diverse 2-(2-phenylethyl)chromones. The duration of the induction period following the injury is a crucial variable. One study on Aquilaria crassna induced by artificial holing analyzed the chemical profile at two, four, and five years. It revealed a dynamic process where the relative content of different structural types of PECs changes over time.

The four main types of PECs found in agarwood are:

FTPECs : Flindersia type 2-(2-phenylethyl)chromones

THPECs : 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones

EPECs : Epoxy-2-(2-phenylethyl)chromones

DEPECs : Diepoxy-2-(2-phenylethyl)chromones

| PEC Type | Trend with Increased Induction Time (2 to 5 years) |

|---|---|

| DEPECs | Decreasing Trend |

| EPECs | Decreasing Trend |

| THPECs | Increasing Trend |

| FTPECs | Increasing Trend |

Fungal Infection: Inoculation with microbes is another method used to induce agarwood formation. Studies have shown that after fungal infection of A. sinensis, 2-(2-phenylethyl)chromones begin to form around the third month, with their content increasing as more time passes. This highlights that both physical and biological stressors can trigger the biosynthesis of these compounds.

The accumulation of PECs is a dynamic process involving the production and transformation of different chromone (B188151) types over time frontiersin.org. The choice of induction technique and the duration of the process are therefore critical for modulating the chemical profile and ultimately the quality of the agarwood produced mdpi.com.

Formation Time and Developmental Stages

The biosynthesis and accumulation of 2-(2-phenylethyl)chromones (PECs) are intrinsically linked to the developmental stages of the plant, particularly in response to stress, injury, or infection, which leads to the formation of agarwood. frontiersin.orgmdpi.comnih.gov Research indicates that PECs are not present in healthy wood but are synthesized as key constituents of the resinous agarwood, making them indicators of its development. frontiersin.orgnih.govresearchgate.netnih.gov The formation is a dynamic and time-dependent process, with both the total concentration and the relative abundance of different PEC derivatives changing as the agarwood matures. frontiersin.orgnih.gov

Detailed studies on Aquilaria sinensis, a primary source of agarwood, have elucidated the timeline of PEC formation following artificial induction. PECs generally begin to appear a few months after the plant undergoes stress. One study found that PECs started to form from the third month onwards after infection with Menanotus flavovirens, with their content increasing over time. frontiersin.orgnih.gov Another analysis of induced agarwood detected the first PECs after two months, with a more significant presence of various derivatives after four months. mdpi.com In this study, the concentration of PECs progressively increased, reaching a peak at 12 months post-induction. mdpi.com

The investigation further identified three distinct accumulation trends among 58 different PEC analogues during the one-year observation period: frontiersin.orgresearchgate.netnih.gov

Type 1: Showed the highest relative content at the beginning of resin formation.

Type 2: Peaked at six months and subsequently decreased.

Type 3: Displayed a pattern of slow and steady increase over time.

This variability indicates that the profile of 2-(2-phenylethyl)chromones changes significantly during the maturation of agarwood, involving the production and transformation of different types of chromones. frontiersin.orgnih.gov For instance, flindersia type, epoxy-, and diepoxy-2-(2-phenylethyl)chromones were identified as major components, while the content of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones consistently increased after the six-month mark. frontiersin.orgnih.govresearchgate.net

The following tables present data from research on induced agarwood in Aquilaria sinensis, illustrating the dynamic changes in PEC content over time.

Table 1: Accumulation Trends of Specific 2-(2-Phenylethyl)chromone Derivatives Over Time in Aquilaria sinensis

| Time Post-Induction | Key Observations on PEC Derivatives |

| 4 Months vs. 6 Months | The content of 12 different PEC metabolites was higher in 4-month samples. Conversely, levels of oxidoagarochromone C (isomer), 6-methoxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone (isomer), and two 2-(2-phenylethyl)chromone dimers were higher at 6 months. frontiersin.orgnih.gov |

| 6 Months vs. 8 Months | Oxidoagarochromone C (isomer) content was significantly higher at 6 months. However, the content of agarotetrol, oxidoagarochromone A, and several other complex PECs was two times higher in 8-month samples. frontiersin.orgnih.gov |

| 10 Months vs. 12 Months | The content of compounds like 5,6,7-trihydroxy-5,6,7,8-tetrahydro-PEC (isomer) and 6,7-dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone (isomer) was twice as high in the 10-month sample. In contrast, 2-(2-phenylethyl)chromone itself showed a higher content in the 12-month sample. frontiersin.orgnih.gov |

The content of ethanol (B145695) extract is often used as an index for evaluating the quality and development of agarwood, and it has been shown to positively correlate with the content of 19 persistent PECs. frontiersin.orgnih.gov

Table 2: Ethanol Extract Content in Aquilaria sinensis Agarwood at Different Developmental Stages

| Time Post-Induction | Ethanol Extract Content (%) |

| 2 Months | 15.66 |

| 4 Months | 21.91 |

| 6 Months | 18.60 |

| 8 Months | 20.67 |

| 10 Months | 25.37 |

| 12 Months | 28.49 |

These findings collectively demonstrate that the formation of 2-(2-phenylethyl)chromones is a developmentally regulated process. The specific timeframe and the types of chromones produced are dependent on the duration of the induction period, reflecting a complex and evolving chemical profile as the agarwood resin matures. frontiersin.orgmdpi.com

Iii. Structural Elucidation and Diversity of 2 2 Phenylethyl Chromones

Core Chromone (B188151) Skeleton and Phenylethyl Substitution Pattern

The fundamental structure of a 2-(2-phenylethyl)chromone consists of a chromone core, which is a benzo-γ-pyrone moiety, substituted at the C-2 position with a phenylethyl group. nih.govnih.govnih.gov This basic skeleton has a molecular weight of 250. tandfonline.comscienceopen.comresearchgate.net The chromone ring system itself is an oxygen-containing heterocycle fused to a benzene (B151609) ring. nih.gov The defining feature of this class of compounds is the C-2 phenethyl substituent, which distinguishes them from other chromone derivatives. mdpi.comresearchgate.net

The linkage between the chromone moiety and the phenyl moiety is a CH2-CH2 bond. tandfonline.comresearchgate.net This bond is significant in mass spectrometry analysis, as its cleavage leads to characteristic fragment ions that are instrumental in identifying these compounds. tandfonline.comresearchgate.net The core structure can be represented as a chromone unit linked to a phenylethyl group, providing the foundational framework upon which a wide array of derivatives is built. researchgate.net

Common Substituents and Their Positional Isomerism

The structural diversity of 2-(2-phenylethyl)chromones largely arises from the presence of various substituents on both the chromone and the phenylethyl moieties. mdpi.com The most common substituents are hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. scienceopen.comresearchgate.netmdpi.com Less frequently, other substituents such as chlorine atoms and glycosidic linkages have been reported. nih.gov

The number and position of these substituents give rise to numerous positional isomers. On the chromone's A-ring (the benzene ring portion), substitutions are commonly observed at positions C-5, C-6, C-7, and C-8. mdpi.com Similarly, the phenyl ring (B-ring) of the phenylethyl group can also be substituted, often with hydroxyl or methoxy groups. tandfonline.comnih.gov

A general formula, 30m + 16n = MW - 250, has been proposed to help determine the number of methoxy (m) and hydroxyl (n) groups based on the molecular weight (MW) of a given derivative. tandfonline.comresearchgate.netebi.ac.uk For instance, mass spectrometry fragmentation can yield characteristic ions that indicate the nature of the substituents on both the chromone and the benzyl (B1604629) parts of the molecule. tandfonline.comresearchgate.net

Table 1: Common Substituents and Fragments in 2-(2-Phenylethyl)chromones

| Moiety | Common Substituents | Example Fragment Ions (m/z) | Corresponding Structure |

|---|---|---|---|

| Chromone | Hydroxyl (-OH), Methoxy (-OCH3) | 160 | [C10H8O2] |

| 176 | [C10H7O2+OH] | ||

| 190 | [C10H7O2+OCH3] | ||

| 220 | [C10H6O2+(OCH3)2] | ||

| Benzyl | None | 91 | [C7H7] |

| Hydroxyl (-OH) | 107 | [C7H6+OH] | |

| Methoxy (-OCH3) | 121 | [C7H6+OCH3] | |

| Hydroxyl (-OH) & Methoxy (-OCH3) | 137 | [C7H5+OH+OCH3] |

Data sourced from multiple studies. tandfonline.comresearchgate.net

Classification of 2-(2-Phenylethyl)chromone Derivatives

Based on the structural variations of the chromone skeleton, 2-(2-phenylethyl)chromones are primarily classified into several subtypes. nih.govfrontiersin.org These classifications are crucial for understanding the structural diversity and potential biosynthetic pathways of these compounds.

Flindersia-type 2-(2-phenylethyl)chromones (FTPECs) are characterized by the basic aromatic chromone skeleton with a phenylethyl group at the C-2 position. scienceopen.commdpi.commdpi.com This is the most common and widely distributed class of PECs. mdpi.commdpi.comnih.gov The term "Flindersiachromone" is sometimes used synonymously with the parent compound, 2-(2-phenylethyl)chromone. nih.govmedchemexpress.com Over 80 FTPEC derivatives have been structurally characterized, typically featuring hydroxyl or methoxy substitutions at the C-5, C-6, C-7, and C-8 positions of the chromone ring. mdpi.com FTPECs are not exclusive to agarwood and have been identified in other plant species as well. mdpi.com

Tetrahydro-2-(2-phenylethyl)chromones (THPECs) possess a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone skeleton. nih.govmdpi.commdpi.com This class of PECs is distinguished by a highly oxygenated and non-aromatic A-ring of the chromone moiety. nih.govmdpi.com THPECs are considered characteristic components of agarwood and have been suggested as diagnostic markers for its authenticity and quality. nih.gov A number of THPECs have been isolated and identified from various agarwood samples. nih.govmdpi.com

This category includes 2-(2-phenylethyl)chromones with one or two epoxy groups on the cyclohexane (B81311) ring of the chromone skeleton. mdpi.com

Epoxy-2-(2-phenylethyl)chromones (EPECs) : These compounds contain a single epoxy group on the 5,6,7,8-tetrahydrochromone ring. mdpi.comnih.govmdpi.com

Diepoxy-2-(2-phenylethyl)chromones (DEPECs) : These derivatives feature two epoxy groups, typically at the 5,6 and 7,8 positions of the tetrahydrochromone ring. nih.govmdpi.commdpi.com

Both EPECs and DEPECs are relatively rare in nature and are considered unique to agarwood, as no other plants have been reported to contain these specific nonaromatic chromone structures. mdpi.comnih.gov The presence and relative abundance of these compounds can vary depending on the formation time of the agarwood. nih.govmdpi.comnih.gov

In addition to monomeric structures, dimeric and even trimeric forms of 2-(2-phenylethyl)chromones exist. nih.govfrontiersin.org These oligomeric structures are formed through the linkage of two or more PEC monomer units. nih.govnih.gov The characterization of these complex structures often requires advanced analytical techniques like two-dimensional liquid chromatography and high-resolution mass spectrometry. nih.govnih.gov Research has led to the identification of numerous PEC dimers and a smaller number of trimers from Chinese agarwood. nih.govnih.gov The linkage between the monomeric units can vary, leading to a wide range of structurally diverse oligomers. nih.gov

Table 2: Classification of 2-(2-Phenylethyl)chromones

| Classification | Abbreviation | Core Structural Feature |

|---|---|---|

| Flindersia-type | FTPECs | Aromatic chromone skeleton. mdpi.commdpi.com |

| Tetrahydro- | THPECs | 5,6,7,8-tetrahydrochromone skeleton. nih.govmdpi.com |

| Epoxy- | EPECs | Single epoxy group on the tetrahydrochromone ring. mdpi.comnih.gov |

| Diepoxy- | DEPECs | Two epoxy groups on the tetrahydrochromone ring. nih.govmdpi.com |

Hybrid Structures (e.g., 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids)

A fascinating aspect of 2-(2-phenylethyl)chromone chemistry is the existence of hybrid molecules, where the chromone core is linked to other natural product scaffolds, most notably sesquiterpenes. These hybrids represent a unique class of natural products with complex chemical architectures.

Recent studies have led to the isolation and characterization of several novel 2-(2-phenylethyl)chromone-sesquiterpene hybrids from the agarwood of Aquilaria sinensis. mdpi.comnih.govnih.gov These compounds are typically dimeric derivatives where a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit is connected to a sesquiterpene moiety through an ester linkage. mdpi.comnih.gov The sesquiterpene units can vary, with examples including agarofuran-type and agarospirane-type sesquiterpenes. mdpi.comresearchgate.net

For instance, aquisinenins G–I are examples of such hybrids. mdpi.comnih.govresearchgate.net In these compounds, the ester bond is formed between the C-8 position of the chromone unit and a carboxyl group on the sesquiterpene. mdpi.com Another study identified aquisinenins A-F, which are also dimeric hybrids featuring a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit linked to either eudesmane (B1671778) or guaiane-type sesquiterpenes via an ester bond. nih.gov The formation of these complex structures underscores the biosynthetic versatility of the producing organisms.

Beyond sesquiterpene hybrids, other unique dimeric structures have been reported. Some involve a direct carbon-carbon bond linkage between two 2-(2-phenylethyl)chromone units, such as at the C-5 and C-5'' positions. biocrick.com Others are connected through a single ether linkage. rsc.org There are also instances of hybrids with benzylacetone (B32356) moieties. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for Structure Determination

The precise identification of the complex structures of 2-(2-phenylethyl)chromones and their hybrids is accomplished through the application of several advanced spectroscopic methods. nih.govmdpi.combiocrick.com These techniques provide detailed information about the molecular formula, connectivity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(2-phenylethyl)chromones. biocrick.comnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons in the molecule.

For the 2-(2-phenylethyl)chromone scaffold, characteristic signals in the ¹H NMR spectrum include those for the phenylethyl group—typically multiplets for the two methylene (B1212753) groups (CH₂-CH₂) and signals for the aromatic protons on the phenyl ring. niscpr.res.inmdpi.com A singlet for the H-3 proton of the chromone ring is also a key diagnostic peak. niscpr.res.in In the ¹³C NMR spectrum, the carbonyl carbon (C-4) of the chromone ring gives a characteristic downfield signal. mdpi.commdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms. nih.govnih.gov

¹H-¹H COSY experiments are used to identify spin-spin coupling systems, helping to piece together adjacent proton networks, such as those in the phenylethyl side chain and within the aromatic rings. mdpi.comnih.gov

HSQC spectra correlate protons with their directly attached carbons.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different structural fragments. For example, HMBC correlations can confirm the linkage between the phenylethyl side chain and the C-2 position of the chromone ring, and establish the positions of substituents like hydroxyl or methoxy groups on the aromatic rings. nih.govmdpi.commdpi.comnih.gov In hybrid structures, HMBC is essential for identifying the linkage point between the chromone and sesquiterpene moieties, such as the correlation between H-8 of the chromone and the ester carbonyl carbon of the sesquiterpene. mdpi.com

| Compound | Key ¹H NMR Shifts (δH, ppm) | Key ¹³C NMR Shifts (δC, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-(2-Phenylethyl)chromone | δ 8.10 (d, J=9.0 Hz, H-5), 7.20-8.00 (m, 8H, Ar-H), 6.10 (s, H-3), 2.50-3.10 (m, 4H, CH₂-CH₂) | Not specified | Not specified | niscpr.res.in |

| 6-Hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | δ 9.72 (s, 6-OH), 7.23 (s, H-5), 7.15 (d, J=8.5 Hz, H-2'/6'), 7.12 (s, H-8), 6.83 (d, J=8.5 Hz, H-3'/5'), 3.89 (s, 7-OCH₃), 3.70 (s, 4'-OCH₃) | δ 157.8 (C-4'), 153.6 (C-7) | Not specified | nih.gov |

| Aquisinenin G (Hybrid) | δ 7.25 (t, J=7.7 Hz, H-3'/5'), 7.16 (m, H-2'/4'/6'), 6.15 (s, H-3), 6.04 (d, J=8.1 Hz, H-8), 4.78 (dd, J=11.3, 4.7 Hz, H-5), 2.93 (t, J=7.4 Hz, H-7'), 2.87 (m, H-8') | δ 181.3 (C-4), 161.6 (C-9), 140.8 (C-1'), 127.6 (C-4'), 36.1 (C-8'), 33.6 (C-7') | Not specified | mdpi.com |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique used to determine the precise molecular formula of a compound. biocrick.comacs.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be confidently deduced. nih.govnih.gov This information is fundamental in the initial stages of structure elucidation and is used to calculate the degree of unsaturation (index of hydrogen deficiency), which provides clues about the number of rings and double bonds present in the molecule. mdpi.commdpi.commdpi.com For example, the molecular formula C₃₂H₄₀O₈ for the hybrid compound aquisinenin G was determined from its HRESIMS data, which showed a pseudomolecular ion peak at m/z 575.2613 [M+Na]⁺. mdpi.com

Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provide valuable information about the functional groups and chromophores within the 2-(2-phenylethyl)chromone structure. biocrick.com

UV Spectroscopy : The UV spectra of these compounds typically show absorption maxima that are characteristic of the chromone system. nih.govthieme-connect.com The exact positions of these maxima can be influenced by the substitution pattern on the aromatic rings. For instance, 6,7-dihydroxy-2-(2-phenylethyl)chromone exhibits absorption maxima (λ_max) at 228, 282, 298, and 322 nm. nih.gov

IR Spectroscopy : IR spectra are used to identify key functional groups. A strong absorption band around 1620-1660 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl group (C=O) of the chromone ring. nih.govmdpi.commdpi.com The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3435 cm⁻¹. nih.govmdpi.com

| Compound | UV λmax (nm) | IR νmax (cm⁻¹) | HRESIMS m/z [M+H]⁺ or [M+Na]⁺ | Reference |

|---|---|---|---|---|

| 6,7-Dihydroxy-2-(2-phenylethyl)chromone | 208, 228, 282, 298, 322 | 3434 (OH), 1632 (C=O) | 281.0820 [M-H]⁻ | nih.gov |

| 6-Hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | 230, 280, 298, 322 | 3404 (OH), 1639 (C=O) | 327.1224 [M+H]⁺ | nih.gov |

| (5S,6R,7S,8R)-5,8-Dichloro-6,7-dihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one | 254 | 3417 (OH), 1659 (C=O) | 355.0484 [M+H]⁺ | mdpi.com |

| Aquisinenin G | Not specified | Not specified | 575.2613 [M+Na]⁺ | mdpi.com |

Electronic Circular Dichroism (ECD) for Absolute Configuration

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining the absolute configuration of chiral centers requires chiroptical methods like Electronic Circular Dichroism (ECD). biocrick.comacs.org This technique is particularly important for complex molecules like 2-(2-phenylethyl)chromone hybrids and their derivatives, which often contain multiple stereocenters. mdpi.comnih.govresearchgate.net

The experimental ECD spectrum of a purified compound is compared with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). biocrick.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (the actual 3D arrangement of atoms) of the molecule. mdpi.comnih.govacs.orgresearcher.life This method has been successfully applied to determine the absolute configurations of numerous 2-(2-phenylethyl)chromone derivatives, including epoxy-tetrahydro-2-(2-phenylethyl)chromones and various sesquiterpene hybrids. mdpi.comnih.govbiocrick.com

Iv. Biosynthesis of 2 2 Phenylethyl Chromones

Proposed Biosynthetic Pathways

The currently accepted biosynthetic pathway for PECs involves a fascinating interplay of enzymes and precursor molecules, leading from primary metabolites to the complex chromone (B188151) structure. mdpi.comresearchgate.net

The formation of the 2-(2-phenylethyl)chromone backbone is the foundational and most critical stage of PEC biosynthesis. nih.govmdpi.com This process is orchestrated by a suite of enzymes that catalyze specific reactions. mdpi.com

At the heart of PEC biosynthesis is a Type III polyketide synthase (PKS). mdpi.commdpi.combioremake.comfrontiersin.org Specifically, an enzyme identified as 2-(2-phenylethyl)chromone precursor synthase (PECPS) plays a pivotal role. nih.govnih.govnih.gov This enzyme catalyzes the condensation of precursor molecules to form a diarylpentanoid with a C6-C5-C6 scaffold, which serves as the common precursor for all PECs. nih.govnih.gov Following the PKS-mediated synthesis, cyclases are believed to be involved in the formation of the chromone ring structure. nih.govmdpi.com

Once the basic 2-(2-phenylethyl)chromone structure is formed, it undergoes a series of modifications to generate the vast diversity of PECs found in nature. mdpi.com Enzymes such as hydroxylases, particularly those from the cytochrome P450 (CYP) family, are abundant and play a significant role in adding hydroxyl groups to the chromone core. nih.govmdpi.com Additionally, cyclooxygenases and reductases are involved in further structural modifications. nih.govmdpi.com For instance, a novel α-ketoglutarate-dependent oxygenase (As2OG1) has been identified that converts PECs into 2-styrylchromones by introducing a double bond. researcher.life

Methylation is a common modification in PEC biosynthesis, leading to the formation of various methoxy-substituted derivatives. mdpi.com This crucial step is catalyzed by O-methyltransferases (OMTs). mdpi.commdpi.combioremake.comfrontiersin.org Several OMTs have been identified in Aquilaria sinensis, including AsOMT11 and AsOMT16, which have been shown to methylate 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) to produce 6-methoxy-2-(2-phenylethyl)chromone. oup.comnih.gov Other identified OMTs, such as AsOMT1, AsOMT2, AsOMT3, and AsOMT4, exhibit varied substrate preferences and contribute to the diverse methylation patterns observed in natural PECs. acs.org The expression of these OMT genes is often induced by stress, highlighting their role in the plant's defense response. oup.comresearchgate.net

The biosynthesis of PECs relies on the availability of specific precursor molecules and proceeds through key metabolic intermediates.

A pivotal discovery in understanding PEC biosynthesis was the identification of diarylpentanoids as the direct precursors. nih.govnih.govresearchgate.net These molecules, possessing a C6-C5-C6 carbon skeleton, are synthesized by PECPS. nih.govnih.gov Another significant, though less common, intermediate is the di-epoxy-tetrahydro-2-(2-phenylethyl)chromone. mdpi.com It has been proposed that this intermediate can undergo stereochemical rearrangements to form flindersia-type derivatives, a specific class of PECs. mdpi.com A putative biosynthetic pathway for some dimeric PECs is also thought to proceed via a diepoxy derivative. nih.govacs.org

The biosynthesis of 2-(2-phenylethyl)chromones is not an isolated process but is deeply integrated with primary metabolic pathways that provide the necessary building blocks.

The formation of the diverse array of PECs is a clear example of metabolic convergence, where different primary pathways contribute to the final structure. mdpi.com One of the key contributors is the pentaketone pathway. mdpi.com More fundamentally, the shikimic acid pathway is essential for producing the aromatic amino acid L-phenylalanine. mdpi.comtaylorfrancis.com Phenylalanine then serves as a precursor for the phenylpropanoid pathway, which generates phenylpropanoyl-CoA, a crucial starter unit for the PKS-mediated synthesis of the diarylpentanoid precursor to PECs. mdpi.comtaylorfrancis.com This integration demonstrates how plants can channel basic metabolites into the production of specialized defense compounds.

Key Enzymatic Steps and Polyketide Synthase Involvement

Genetic and Molecular Regulation of 2-(2-Phenylethyl)chromone Biosynthesis

The production of PECs is controlled by a network of structural genes that encode the biosynthetic enzymes and regulatory transcription factors that modulate the expression of these genes.

The foundational step in PEC biosynthesis is the formation of the C6-C5-C6 diarylpentanoid scaffold, which serves as the common precursor for these compounds. researchgate.netdntb.gov.ua This crucial reaction is catalyzed by a type III polyketide synthase (PKS) known as 2-(2-phenylethyl)chromone precursor synthase (PECPS). researchgate.netnih.gov PECPS facilitates the condensation of phenylpropanoyl-CoA analogs with malonyl-CoA and benzoyl-CoA. uni.lu In Aquilaria sinensis, several PKS genes, including AsPKS1, have been identified and are considered candidates for catalyzing PEC biosynthesis. uni.lumdpi.com Specifically, the gene AsPECPS has been identified as a key enzyme in this process. researchgate.net

Following the creation of the basic chromone structure, a variety of enzymes, including hydroxylases and O-methyltransferases (OMTs), are responsible for the structural diversification of PECs. mdpi.com Cytochrome P450 (CYP) enzymes are believed to act as hydroxylases, adding hydroxyl groups to the chromone backbone. biorxiv.org Subsequently, OMTs catalyze the methylation of these hydroxyl groups, leading to the wide array of methylated PECs found in agarwood. mdpi.comnih.gov

Several OMT genes have been identified in A. sinensis. For instance, 29 AsOMT genes were identified from the genome, with AsOMT2, AsOMT8, AsOMT11, AsOMT16, and AsOMT28 showing potential involvement in methylated PEC biosynthesis. nih.govpublications.csiro.au In vitro studies have confirmed that AsOMT11 and AsOMT16 can methylate 6-hydroxy-2-(2-phenylethyl)chromone to produce 6-methoxy-2-(2-phenylethyl)chromone. researchgate.netnih.gov Furthermore, AsOMT1 has been shown to possess dual substrate flexibility, catalyzing both caffeoyl-CoA methylation and non-regioselective chromone modifications. mdpi.com

The expression of these structural genes is governed by various transcription factors (TFs). mdpi.com Conserved TF families such as MYB, bZIP, and WRKY are known to be central regulators of secondary metabolism in plants. mdpi.com In Aquilaria, putative bZIP regulators like AsbZIP14/41 have been identified, which may activate AsPKS genes. mdpi.com Additionally, a transcriptional repressor, AsMYB054, from the R2R3-MYB family has been found to negatively regulate PEC biosynthesis by inhibiting the activity of AsPKS02 and AsPKS09. uni.lu The bHLH TF family is also thought to regulate genes involved in the biosynthesis of sesquiterpenes, which are often co-produced with PECs. dntb.gov.uascispace.com

Table 1: Key Genes and Transcription Factors in 2-(2-Phenylethyl)chromone Biosynthesis

| Gene/Factor | Type | Proposed Function | Organism | Reference |

| AsPECPS | Structural Gene (Type III PKS) | Catalyzes the formation of the diarylpentanoid precursor of PECs. | Aquilaria sinensis | researchgate.netresearchgate.net |

| AsPKS1 | Structural Gene (Type III PKS) | Candidate for catalyzing the biosynthesis of PECs. | Aquilaria sinensis | mdpi.com |

| AsPKS02, AsPKS09 | Structural Genes (Type III PKS) | Involved in PEC biosynthesis; target of AsMYB054 repressor. | Aquilaria sinensis | uni.lu |

| AsOMT1 | Structural Gene (OMT) | Non-regioselective methylation of chromones and caffeoyl-CoA methylation. | Aquilaria sinensis | mdpi.com |

| AsOMT11, AsOMT16 | Structural Genes (OMT) | Methylate 6-hydroxy-2-(2-phenylethyl)chromone. | Aquilaria sinensis | researchgate.netnih.gov |

| AsbZIP14, AsbZIP41 | Transcription Factor (bZIP) | Putative activators of AsPKS genes. | Aquilaria genus | mdpi.com |

| AsMYB054 | Transcription Factor (R2R3-MYB) | Negative regulator (repressor) of PEC biosynthesis. | Aquilaria sinensis | uni.lu |

| bHLH family | Transcription Factor | May regulate genes in related secondary metabolite pathways. | Aquilaria sinensis | dntb.gov.uascispace.com |

The biosynthesis of PECs can be significantly enhanced by the application of elicitors, which are compounds that trigger defense responses in plants. researchgate.netresearchgate.net Methyl jasmonate (MeJA) and iron (in the form of ferrous sulfate, FeSO4) are two such elicitors that have been shown to effectively induce the production of PECs in A. sinensis. pakbs.orgresearchgate.net

Studies on A. sinensis callus tissues have demonstrated that treatment with MeJA leads to a notable increase in the content of various PECs. researchgate.netresearchgate.net The optimal concentration and duration of treatment can vary for different chromone derivatives. For example, the highest levels of 6-hydroxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone were observed after 7 days of treatment with 50 μmol/L MeJA. researchgate.netresearchgate.net In contrast, higher concentrations of MeJA (200 μmol/L) were more effective at increasing the content of other PECs, including the parent compound 2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone, over the same time period. researchgate.netresearchgate.net In aeroponically cultivated aerial roots of A. sinensis, the application of 50 μM MeJA resulted in the formation and continuous accumulation of 2-(2-phenylethyl)chromone starting from the fifth day of treatment. pakbs.org

Iron has also been identified as a potent elicitor of PEC biosynthesis, with some studies suggesting it may be more effective than MeJA. researchgate.netresearchgate.net Treatment of A. sinensis callus with 0.8% FeSO4 for 7 days resulted in the highest content for most of the eight PECs analyzed, with the exception of 4'-methoxy isoagarotetrol (B2757924). researchgate.netresearchgate.net These findings highlight the significant role that external chemical stimuli play in activating the biosynthetic pathways leading to PEC accumulation.

Table 2: Effect of Elicitors on the Production of 2-(2-Phenylethyl)chromones in Aquilaria sinensis Callus

| Elicitor | Concentration | Duration | Observed Effect | Reference |

| Methyl Jasmonate (MeJA) | 50 μmol/L | 7 days | Peak accumulation of 6-hydroxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone. | researchgate.netresearchgate.net |

| Methyl Jasmonate (MeJA) | 200 μmol/L | 7 days | Significant increase in 2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone. | researchgate.netresearchgate.net |

| Ferrous Sulfate (FeSO4) | 0.8% | 7 days | Highest content for the majority of eight analyzed PECs. | researchgate.netresearchgate.net |

In Vitro and In Vivo Biosynthetic Studies

The elucidation of the PEC biosynthetic pathway has been advanced through both in vitro enzymatic assays and in vivo experiments. uni.lumdpi.com

In vitro studies have been crucial for characterizing the function of specific enzymes. nih.gov For example, enzyme assays using recombinant proteins have demonstrated that AsOMT11 and AsOMT16 can directly methylate 6-hydroxy-2-(2-phenylethyl)chromone to yield 6-methoxy-2-(2-phenylethyl)chromone. nih.govpublications.csiro.au Similarly, the enzymatic activities of AsOMT1, AsOMT2, AsOMT3, and AsOMT4 have been characterized, revealing their roles in the methylation of various PEC and non-PEC substrates. acs.org

In vivo studies, often utilizing transient expression systems in plants like Nicotiana benthamiana or in A. sinensis callus and tissues, provide evidence for gene function within a living system. researchgate.netresearchgate.net The transient overexpression of AsOMT11 and AsOMT16 in the 'Qi-Nan' variety of A. sinensis led to a significant increase in the accumulation of three major methylated PECs, confirming their role in the biosynthetic pathway. nih.govpublications.csiro.au Knockdown experiments of PECPS expression in A. sinensis calli further solidified its crucial role in PEC biosynthesis. researchgate.netdntb.gov.ua These in vivo and in vitro approaches are complementary, providing a more complete picture of the complex enzymatic and regulatory network that governs the formation of 2-(2-phenylethyl)chromones. uni.lumdpi.com

V. Chemical Synthesis and Derivatization of 2 2 Phenylethyl Chromones

Total Synthesis Approaches to the 2-(2-Phenylethyl)chromone Scaffold

The construction of the 2-(2-phenylethyl)chromone skeleton is primarily achieved through methods that form the central pyranone ring. Key strategies often involve the condensation of a phenol (B47542) derivative, typically a 2-hydroxyacetophenone (B1195853), with a three-carbon unit that will ultimately form the C-2, C-3, and the attached side chain.

A common and effective starting material for the synthesis of 5-hydroxy-2-(2-phenylethyl)chromones is 2,6-dihydroxyacetophenone. acs.orgresearchgate.net One prominent method is the direct Claisen condensation of the acetophenone (B1666503) with an appropriate ester, such as ethyl 3-phenylpropanoate. researchgate.net Research has shown that the yield of this condensation can be significantly improved by protecting one of the hydroxyl groups of the 2,6-dihydroxyacetophenone. researchgate.net For instance, monoprotection as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether was found to facilitate a smoother Claisen condensation, leading to improved yields of the final chromone (B188151). researchgate.net The use of sodium hydride as a base and conducting the reaction at reflux temperature has been shown to be particularly effective, reducing reaction times and increasing yields. researchgate.net

An alternative approach starting from 2,6-dihydroxyacetophenone involves its initial acylation with either a cinnamic acid or phenylpropionic acid derivative, which then undergoes further transformations to yield the chromone scaffold. acs.org

The Baker-Venkataraman rearrangement is a classical and widely used method for the synthesis of chromones. mdpi.com This reaction involves the intramolecular rearrangement of a 2'-acyloxyacetophenone to form a 1,3-diketone (specifically, a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione). acs.orgmdpi.com This diketone intermediate is then cyclized under acidic conditions to afford the chromone ring. acs.org

In the context of 2-(2-phenylethyl)chromone synthesis, the process can start with the O-acylation of a 2'-hydroxyacetophenone. mdpi.com For example, 2,6-dihydroxyacetophenone can be acylated with cinnamic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org The resulting ester then undergoes the base-catalyzed Baker-Venkataraman rearrangement to yield the diketone, which is subsequently cyclized. acs.org While this is an effective strategy, the synthesis of the precursor benzoate (B1203000) ester can be challenging when using dihydroxyacetophenone substrates. researchgate.net

| Reaction | Starting Materials Example | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Claisen Condensation | 2,6-Dihydroxyacetophenone + Ethyl 3-phenylpropanoate | 1,3-Diketone | 5-Hydroxy-2-(2-phenylethyl)chromone | researchgate.net |

| Baker-Venkataraman Rearrangement | 2'-Acyloxyacetophenone (from 2-hydroxyacetophenone and an acid derivative) | 1-(2-Hydroxyphenyl)-1,3-dione | 2-Substituted Chromone | acs.orgmdpi.com |

Two distinct synthetic routes starting from 2,6-dihydroxyacetophenone have been developed utilizing either cinnamic acid or phenylpropionic acid derivatives. acs.org

The cinnamic acid derivative procedure involves the initial acylation of 2,6-dihydroxyacetophenone with cinnamic acid. The resulting ester undergoes a Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization to produce a 2-styrylchromone. acs.org This intermediate contains a carbon-carbon double bond in the side chain which must be subsequently reduced to yield the final 2-(2-phenylethyl)chromone. A common method for this reduction is catalytic hydrogen transfer using ammonium (B1175870) formate (B1220265) in the presence of a palladium-on-carbon (Pd-C) catalyst, which selectively reduces the styryl double bond. acs.org

Synthetic Modification and Analog Development

To explore structure-activity relationships and develop new compounds with potentially enhanced properties, the basic 2-(2-phenylethyl)chromone scaffold is often modified. Common modifications include the introduction of various substituents on the aromatic rings and the attachment of sugar moieties.

Hydroxyl and methoxy (B1213986) groups are common substituents found in naturally occurring 2-(2-phenylethyl)chromones and are key to their structural diversity. mdpi.com The synthetic introduction of these groups is typically achieved by employing starting materials that already contain the desired functionalities.

For instance, to synthesize analogs with substituents on the chromone core (A-ring), a substituted 2-hydroxyacetophenone is used. The synthesis of 7-hydroxy-2-(2-phenylethyl)chromone analogs can be accomplished via Claisen condensation using 2,4-dihydroxyacetophenone as the starting material. kzoo.edu Similarly, the synthesis of 6,7-dimethoxy-2-(2-phenylethyl)chromone derivatives involves starting with a 6,7-dimethoxy-substituted 2-hydroxyacetophenone.

To introduce substituents onto the phenylethyl side chain (C-ring), a correspondingly substituted phenylpropionic acid or cinnamic acid is used in the condensation or acylation step. For example, the synthesis of analogs with a hydroxyl group at the C-4' position of the phenylethyl ring has been reported, starting from the appropriate 4'-hydroxy-substituted precursor. acs.org The regioselective introduction of these groups requires careful planning of the synthetic route, as it is dictated by the substitution pattern of the initial building blocks.

Glycosylation is a key strategy for modifying the properties of natural products. researchgate.net While naturally occurring 2-(2-phenylethyl)chromone glycosides are rare, enzymatic methods have been successfully developed for their synthesis. kzoo.eduresearchgate.net

A promiscuous glycosyltransferase, UGT71BD1, identified from Cistanche tubulosa, has been effectively used for the glycosylation of 2-(2-phenylethyl)chromones. researchgate.net This enzyme can transfer different sugar moieties to the chromone scaffold. It has been shown to accept various sugar donors, including UDP-Glucose, UDP-N-acetylglucosamine, and UDP-xylose, facilitating the O-glycosylation of different 2-(2-phenylethyl)chromone aglycones with high efficiency. researchgate.net

Using this enzymatic approach, several novel O-glucosylated products have been prepared and structurally characterized. researchgate.net Examples include:

5-hydroxy-2-(2-phenylethyl)chromone 8-O-β-D-glucopyranoside

8-chloro-2-(2-phenylethyl)chromone 6-O-β-D-glucopyranoside

2-(2-phenylethyl)chromone 6-O-β-D-glucopyranoside

This biosynthetic approach provides an environmentally friendly pathway for producing novel 2-(2-phenylethyl)chromone glycosides for further investigation. researchgate.net

| Compound Name | Key Structural Feature | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| 5-Hydroxy-2-(2-phenylethyl)chromone | 5-OH group on chromone ring | Claisen condensation or Baker-Venkataraman using 2,6-dihydroxyacetophenone | acs.orgresearchgate.net |

| 7-Hydroxy-2-(2-phenylethyl)chromone | 7-OH group on chromone ring | Claisen condensation using 2,4-dihydroxyacetophenone | kzoo.edu |

| 5-hydroxy-2-(2-phenylethyl)chromone 8-O-β-D-glucopyranoside | Glucose at C-8 hydroxyl | Enzymatic glycosylation using UGT71BD1 | researchgate.net |

| 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone | Methoxy groups on both rings | Synthesis from appropriately methoxylated precursors |

Synthesis of Non-nitrogenous Ligands for Receptor Studies

The neurotransmitter serotonin (B10506) (5-HT) is involved in a multitude of physiological processes through its interaction with a variety of receptor subtypes. acs.org Ligands that target the serotonin receptor 2B (5-HT2B) have garnered interest for their potential in understanding and treating conditions like migraines, neurodegenerative diseases, and irritable bowel syndrome. acs.orgresearchgate.net Historically, most ligands developed for the 5-HT2B receptor have been nitrogen-containing compounds. acs.orgresearchgate.net

However, the naturally occurring compound 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) has been identified as a non-nitrogenous antagonist for the 5-HT2B receptor, presenting a novel scaffold for ligand design. acs.orgresearchgate.net This has spurred research into the synthesis of a series of both naturally occurring and synthetic analogues based on the 2-(2-phenylethyl)chromone framework to investigate their structure-activity relationship at the 5-HT2B receptor. acs.orgresearchgate.net

A straightforward three-step synthesis has been utilized to prepare various 2-(2-phenylethyl)chromones, with the Claisen condensation being a key step in the construction of the chromone skeleton. researchgate.net In one research endeavor, a library of analogues was synthesized and tested for their inhibitory activity against 5-HT2 receptors. acs.orgresearchgate.net The most promising compounds were further evaluated for their binding affinity and antagonist properties specifically at the 5-HT2B receptor. acs.orgresearchgate.net

From these studies, 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) was identified as a new lead compound. It demonstrated a tenfold increase in binding affinity (pKi = 6.6) compared to the original lead, 5-HPEC (pKi = 5.6). acs.orgresearchgate.netacs.org Molecular docking studies suggest a putative binding pocket for 5-HPPC, helping to rationalize its enhanced affinity. acs.orgresearchgate.net This line of research highlights the potential of the non-nitrogenous 2-(2-phenylethyl)chromone scaffold in developing selective 5-HT2B receptor ligands. acs.org

Table 1: Binding Affinities of Non-nitrogenous 2-(2-Phenylethyl)chromone Analogs at the 5-HT2B Receptor

| Compound | Structure | Receptor Target | pKi | Reference |

|---|---|---|---|---|

| 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) | 5-HT2B | 5.6 | acs.org, researchgate.net, acs.org | |

| 5-Hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) | 5-HT2B | 6.6 | acs.org, researchgate.net, acs.org |

Enantioselective Synthesis and Stereochemical Control in 2-(2-Phenylethyl)chromone Analogs

Stereochemistry plays a crucial role in the biological activity of many pharmacologically active molecules. In the context of 2-(2-phenylethyl)chromones, particularly those with chiral centers in the tetrahydroxytetrahydrochromone moiety, the absolute configuration can significantly influence their bioactivity. Research into the agarwood of Aquilaria sinensis has led to the isolation and characterization of several new 2-(2-phenylethyl)chromone derivatives, including pairs of enantiomers. semanticscholar.org

For instance, a detailed phytochemical investigation of agarwood resulted in the isolation of eight new 2-(2-phenylethyl)chromone compounds, which included two pairs of enantiomers: (±)-aquichromones A and (±)-aquichromones B. semanticscholar.org The structural elucidation and the determination of their absolute stereochemistry were accomplished through comprehensive spectroscopic analysis (including 1D and 2D NMR, HR-ESI-MS) and computational methods, such as comparing experimental and calculated electronic circular dichroism (ECD) spectra. semanticscholar.orgnih.gov

In a separate study, three new 2-(2-phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromones were isolated from a methanol (B129727) extract of agarwood. nih.gov The absolute configurations of these new compounds were determined to be enantiomeric to the known compound, agarotetrol, using the exciton (B1674681) chirality method on their corresponding benzoates. nih.gov This highlights the natural occurrence of enantiomeric pairs within this class of compounds and underscores the importance of stereochemical control in synthetic efforts aimed at producing biologically active analogs. While these examples are based on isolation from natural sources, they provide the critical structural and stereochemical information necessary to guide future enantioselective synthetic strategies.

Table 2: Isolated Enantiomeric 2-(2-Phenylethyl)chromone Analogs from Aquilaria Species

| Compound Name | Natural Source | Notes | Reference |

|---|---|---|---|

| (±)-Aquichromone A | Aquilaria sinensis | Isolated as a racemic mixture (pair of enantiomers). | semanticscholar.org |

| (±)-Aquichromone B | Aquilaria sinensis | Isolated as a racemic mixture (pair of enantiomers). | semanticscholar.org |

| New tetrahydroxy-tetrahydrochromones | Agarwood | Stereochemistry is enantiomeric to agarotetrol. | nih.gov |

Vi. Biological Activities of 2 2 Phenylethyl Chromones: Mechanistic Insights

Antioxidant Mechanisms and Radical Scavenging Activity

PECs and their derivatives possess notable antioxidant properties, which are fundamental to many of their other biological effects. researchgate.netresearchgate.net These compounds can defend against free radicals, which are key drivers of cellular damage. frontiersin.org The antioxidant capacity of PECs is often attributed to their specific chemical structures, particularly the substitution patterns on the chromone (B188151) and phenylethyl moieties. nih.gov

Several studies have quantified the radical scavenging capabilities of various PEC derivatives. For instance, an investigation into 2-(2-phenylethyl)chromones isolated from Chinese eaglewood (Aquilaria sinensis) demonstrated potent activity against the ABTS•+ radical. nih.gov Compounds such as 6,7-dimethoxy-2-[2-(4'-hydroxyphenyl)ethenyl]chromone and 8-chloro-6-hydroxy-2-[2-(4-methoxyphenyl)-ethyl] chromen-4-one showed strong scavenging effects. nih.gov

Table 1: ABTS•+ Radical Scavenging Activity of 2-(2-Phenylethyl)chromone Derivatives

| Compound | IC₅₀ (μM) nih.gov |

|---|---|

| 6,7-dimethoxy-2-[2-(4'-hydroxyphenyl)ethenyl]chromone | 12.3 |

| 8-chloro-6-hydroxy-2-[2-(4-methoxyphenyl)-ethyl] chromen-4-one | 12.1 |

| 6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | 16.5 |

| 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | 34.7 |

The antioxidant activity of 2-(2-phenylethyl)chromones translates into a protective role against oxidative stress at the cellular level. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage vital cellular components like DNA, proteins, and lipids. mdpi.com Secondary metabolites such as flavonoids and chromones are crucial in scavenging ROS and protecting cells from this damage. frontiersin.org

Studies on neuronal cells have demonstrated this protective effect. For example, certain 2-(2-phenylethyl)chromone-sesquiterpene hybrids have been shown to protect human neuroblastoma SH-SY5Y cells against hydrogen peroxide (H₂O₂)-induced apoptosis, a process mediated by severe oxidative stress. mdpi.comresearchgate.net Dihydroxychromone, a related compound, protects SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced oxidative stress by activating the Nrf2/ARE signaling pathway, which upregulates antioxidant gene expression. nih.gov This suggests that PECs may exert their protective effects by bolstering the cell's endogenous antioxidant defense systems.

Anti-inflammatory Properties and Cellular Pathways

The anti-inflammatory properties of 2-(2-phenylethyl)chromones are well-documented and represent one of their most significant therapeutic potentials. researchgate.netfrontiersin.org These compounds can interfere with key inflammatory pathways, reducing the production of pro-inflammatory mediators. frontiersin.org

A hallmark of the anti-inflammatory activity of PECs is their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. frontiersin.orgresearchgate.net Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process. Numerous studies have shown that PECs can significantly suppress this response.

For example, a series of new 2-(2-phenylethyl)chromone derivatives, named aquilarones A–I, isolated from Aquilaria sinensis, exhibited potent inhibition of NO production with IC₅₀ values ranging from 5.12 to 22.26 μM. researchgate.net Similarly, dimeric 2-(2-phenylethyl)chromones have shown significant NO inhibition in the range of 7.0–12.0 µM. cabidigitallibrary.orgfigshare.com Another study on a 2-(2-phenylethyl)chromone-sesquiterpene hybrid, Aquisinenin G, reported an IC₅₀ value of 22.31 ± 0.42 μM for NO inhibition. mdpi.comresearchgate.net

Table 2: Inhibition of NO Production in LPS-Stimulated RAW264.7 Macrophages by 2-(2-Phenylethyl)chromone Derivatives

| Compound Type | Reported IC₅₀ Range (μM) | Source |

|---|---|---|

| Aquilarones A–I | 5.12–22.26 | researchgate.net |

| Dimeric PECs | 7.0–12.0 | cabidigitallibrary.orgfigshare.com |

| Aquisinenin G (PEC-sesquiterpene hybrid) | 22.31 ± 0.42 | mdpi.comresearchgate.net |

The mechanism behind the anti-inflammatory effects of PECs involves the modulation of critical intracellular signaling pathways. Research indicates that these compounds can suppress the release of inflammatory mediators by inhibiting the mitogen-activated protein kinase (MAPK) and STAT signaling pathways. frontiersin.org The MAPK pathways, which include extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are crucial in transducing inflammatory signals that lead to the expression of genes for cytokines and iNOS. semanticscholar.org By downregulating these pathways, PECs can effectively dampen the inflammatory response in macrophages. semanticscholar.orgresearchgate.net

Neuroprotective Effects

Beyond their anti-inflammatory and antioxidant activities, 2-(2-phenylethyl)chromones have demonstrated significant neuroprotective effects. researchgate.netfrontiersin.orgacs.org This activity is particularly relevant to neurodegenerative diseases, where oxidative stress and inflammation are key pathological contributors. researchgate.net

Bioactivity-guided studies have identified specific PECs with potent neuroprotective properties. For instance, 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (B12373191) showed significant protection against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. acs.orgresearchgate.net These findings suggest that the specific structure of the PEC, such as the presence of a 5-hydroxy group and the saturation of the ethyl chain, is important for its neuroprotective activity. acs.org

A key mechanism of the neuroprotective action of PECs is their ability to protect neuronal cells from apoptosis, or programmed cell death. This has been specifically demonstrated in the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research. mdpi.comresearchgate.net

In studies where SH-SY5Y cells were exposed to oxidative stress-inducing agents like H₂O₂, treatment with certain 2-(2-phenylethyl)chromone-sesquiterpene hybrids, such as Aquisinenin G and I, led to a significant increase in cell viability. mdpi.comresearchgate.net This indicates a direct protective effect against apoptotic pathways triggered by oxidative damage. The mechanism often involves the regulation of apoptosis-related proteins, such as those in the Bcl-2 family. For example, pectolinarin, a related flavonoid, was shown to protect SH-SY5Y cells by reducing the pro-apoptotic Bax/Bcl-2 protein expression ratio. mdpi.com

Table 3: Neuroprotective Effect of Aquisinenins Against H₂O₂-Induced Damage in SH-SY5Y Cells

| Compound | Concentration (μM) | Cell Viability (%) mdpi.com |

|---|---|---|

| Aquisinenin G | 12.5 | 62.54 ± 6.39 |

| 25 | 66.84 ± 8.59 | |

| 50 | 67.42 ± 5.38 | |

| 100 | 75.04 ± 8.59 | |

| Aquisinenin I | 12.5 | 60.50 ± 8.54 |

| 25 | 64.69 ± 7.45 | |

| 50 | 73.59 ± 8.24 | |

| 100 | 70.86 ± 7.13 | |

| Control (H₂O₂ only) | - | 59.45 ± 3.15 |

Inhibition of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

Research into the neuroprotective effects of 2-(2-phenylethyl)chromones has included the evaluation of their potential to inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. However, studies on a range of 2-(2-phenylethyl)chromone derivatives isolated from the resinous heartwood of Aquilaria sinensis have shown that their BACE1-inhibitory activities are generally weak. rhhz.netkib.ac.cn At a concentration of 20 μM, the tested compounds exhibited less than 30% inhibition of BACE1 activity. rhhz.netkib.ac.cn

Attenuation of Cellular Injury Induced by Neurotoxicants

Several 2-(2-phenylethyl)chromones have demonstrated the ability to protect neuronal cells from injury caused by various neurotoxic agents. researchgate.net This neuroprotective activity is a significant area of interest, given its potential implications for neurodegenerative diseases. researchgate.netnih.gov

For instance, certain 2-(2-phenylethyl)chromone derivatives have been shown to possess neuroprotective potential against glutamate-induced neurotoxicity in rat cerebral cortical cells. researchgate.net Specifically, 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone have shown significant neuroprotective effects in primary cultured rat cortical cells against glutamate-induced damage. researchgate.net Furthermore, 6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone has been found to significantly inhibit neurotoxicity induced by glutamate (B1630785) in PC12 cells. researchgate.net

In studies involving PC12 cells, a cell line commonly used in neuroscience research, several 2-(2-phenylethyl)chromones isolated from Aquilaria sinensis showed protective effects against injury induced by corticosterone (B1669441) (CORT) and the 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxin that causes a Parkinson's-like syndrome in animal models. rhhz.netkib.ac.cn

The following compounds demonstrated significant protective effects on CORT-induced injury in PC12 cells at a concentration of 20 μM:

(4R,5S,7R,8S,10S,13R)-8,13-dihydroxyrotunda-1,11-dien-3-one

5,6-dihydroxy-2-(2-phenylethyl)chromone

daphnauranol B

6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromone

1-hydroxy-1,5-diphenylpentan-3-one rhhz.netkib.ac.cn

Regarding MPP+-induced injury in PC12 cells, isoagarotetrol showed a significant protective effect, while (4R,5S,7R,8S,10S,13R)-8,13-dihydroxyrotunda-1,11-dien-3-one exhibited a moderate effect at the same concentration. rhhz.netkib.ac.cn Additionally, some 2-(2-phenylethyl)chromone-sesquiterpene hybrids have been assessed for their neuroprotective effects against H₂O₂-induced apoptosis in human neuroblastoma SH-SY5Y cells. mdpi.com

Enzymatic Inhibition and Receptor Modulation

Acetylcholinesterase (AChE) Inhibition

A number of 2-(2-phenylethyl)chromones, particularly those derived from agarwood, have been identified as inhibitors of acetylcholinesterase (AChE). researchgate.netnih.gov This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. The AChE inhibitory activity of these compounds highlights their potential neuroprotective roles. researchgate.netnih.gov

Several studies have reported the AChE inhibitory activity of various 2-(2-phenylethyl)chromone derivatives. nih.govresearchgate.net For example, compounds isolated from Chinese agarwood induced by artificial holing, including three new derivatives, exhibited AChE inhibitory activity. nih.gov Similarly, studies have shown that 2-(2-phenylethyl)chromone, 6,7-dimethoxy-2-(2-phenylethyl)chromone, and 2-[2-(4-methoxyphenyl)ethyl]chromone possess this inhibitory activity. researchgate.net

However, the potency of this inhibition can vary. Some dimeric 2-(2-phenylethyl)chromones with a single ether linkage showed weak AChE inhibitory activity, with inhibition ranging from 15.6% to 16.8% at a concentration of 50 μg/mL. rsc.org In another study, some newly isolated 2-(2-phenylethyl)chromone derivatives displayed no AChE inhibitory activity at a concentration of 50 µg/mL. researchgate.netacs.org

Alpha-Glucosidase Inhibition

Certain 2-(2-phenylethyl)chromones have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netmdpi.com Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov

Several studies have demonstrated the α-glucosidase inhibitory activity of 2-(2-phenylethyl)chromone derivatives. nih.govresearchgate.net For instance, a series of synthesized analogues showed inhibitory activities with IC₅₀ values ranging from 11.72 ± 0.08 to 85.58 ± 2.30 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 832.22 ± 2.00 μM). researchgate.net One of the most potent compounds in this series, featuring a hydroxyl group at the 7-position of the chromone ring and a chloro group at the 4-position of the benzene (B151609) ring, had an IC₅₀ value of 11.72 ± 0.08 μM. researchgate.net

Kinetic studies of a particularly active synthetic derivative revealed that it acts as a noncompetitive inhibitor of α-glucosidase. researchgate.net In studies of naturally occurring compounds from A. filaria agarwood, 6,7-dihydroxy-2-(2-phenylethyl)chromone was identified as a highly potent α-glucosidase inhibitor with an IC₅₀ value of 2.256 ± 0.085 μg/mL, surpassing the potency of acarbose. mdpi.com From A. sinensis agarwood, 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone was found to be the most potent derivative with an IC₅₀ value of 15.655 μg/mL. mdpi.com

| Compound | Source/Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Synthetic Analogue (7-OH, 4'-Cl) | Synthetic | 11.72 ± 0.08 | researchgate.net |

| 6,7-dihydroxy-2-(2-phenylethyl)chromone | A. filaria | 2.256 ± 0.085 µg/mL | mdpi.com |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | A. sinensis | 15.655 µg/mL | mdpi.com |

| Acarbose (Standard) | - | 832.22 ± 2.00 | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and as food preservatives. nih.gov Several 2-(2-phenylethyl)chromones isolated from the agarwood of an Aquilaria plant have been evaluated for their tyrosinase inhibitory activity. nih.govnih.govtandfonline.com

Among the tested compounds, 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone and 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone displayed potent inhibitory activity with IC₅₀ values of 51.5 ± 0.6 μM and 89.0 ± 1.7 μM, respectively. nih.govacs.orgnih.govtandfonline.com For comparison, the positive control, kojic acid, had an IC₅₀ of 46.1 ± 1.3 μM. nih.govnih.govtandfonline.com Kinetic studies revealed that the most active of these compounds acts as a mixed-type inhibitor of tyrosinase. nih.govnih.govtandfonline.com Molecular docking simulations suggest that this compound binds to an allosteric site of the enzyme. acs.org

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 6,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | 51.5 ± 0.6 | nih.govacs.orgnih.govtandfonline.com |

| 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | 89.0 ± 1.7 | nih.govacs.orgnih.gov |

| Kojic Acid (Standard) | 46.1 ± 1.3 | nih.govnih.govtandfonline.com |

PPARγ Partial Agonist Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis and insulin (B600854) sensitivity. mdpi.commdpi.com Some 2-(2-phenylethyl)chromones have been identified as partial agonists of PPARγ. mdpi.comsnu.ac.kr This activity is significant as PPARγ is the target for the thiazolidinedione (TZD) class of antidiabetic drugs. mdpi.comsnu.ac.kr

Bioactivity-guided studies on agarwood from Aquilaria malaccensis revealed that phenylethylchromones are major active compounds that promote adiponectin secretion during adipocyte differentiation in human bone marrow-mesenchymal stem cells through PPARγ partial agonism. snu.ac.kr The most potent of these were 6-methoxy-2-(2-phenylethyl)chromone and 7-methoxy-2-(2-phenylethyl)chromone, with EC₅₀ values for adiponectin production of 4.541 μg/mL and 5.690 μg/mL, respectively. mdpi.com This discovery suggests a potential mechanism for the therapeutic effects of agarwood on metabolic diseases. snu.ac.kr

Serotonin (B10506) 5-HT2B Receptor Antagonism

Research has identified certain 2-(2-phenylethyl)chromone derivatives as novel, non-nitrogenous ligands for the serotonin 5-HT2B receptor. nih.gov The natural product 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC), for instance, has been shown to act as an antagonist for the 5-HT2B receptor with a pKi value of 5.6. acs.orgresearchgate.net This discovery is significant as most ligands targeting this receptor are nitrogen-containing compounds. acs.org The 5-HT2B receptor is a subject of interest for its potential role in conditions such as migraines, neurodegenerative diseases, and irritable bowel syndrome. acs.orgresearchgate.net

Further structure-activity relationship (SAR) studies have been conducted to enhance the potency of this chromone scaffold. acs.orgresearchgate.net Synthetic modifications led to the development of 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC), an analogue that exhibited a 10-fold improvement in binding affinity (pKi = 6.6) compared to the original 5-HPEC, while maintaining reasonable antagonist properties at the 5-HT2B receptor. acs.orgresearchgate.net Ligand docking studies suggest a putative binding pocket for 5-HPPC, which helps to explain its enhanced affinity. acs.orgresearchgate.net Further synthetic efforts have aimed to modify the C-4 position of the chromone ring to improve hydrogen bonding interactions with key amino acid residues, such as serine-139 and threonine-140, within the 5-HT2B receptor. kzoo.edu In silico modeling studies have also been employed to investigate the 5-HT2B antagonist activity of 2-(2-phenylethyl)chromone derivatives isolated from other natural sources like Cucumis melo seeds. benthamdirect.com

Monoamine Oxidase (MAO-B) Inhibition (for chromone derivatives)

While not limited to the 2-(2-phenylethyl) substitution pattern, the broader chromone class has been extensively studied for its potent and selective inhibition of monoamine oxidase B (MAO-B). researchgate.netnih.gov MAO-B is a key enzyme responsible for the breakdown of neurotransmitters like dopamine, and its inhibitors are valuable in the treatment of neurodegenerative disorders such as Parkinson's disease. nih.govmdpi.com